molecular formula C7H12O2 B6280098 2-(pent-4-yn-1-yloxy)ethan-1-ol CAS No. 2243823-86-9

2-(pent-4-yn-1-yloxy)ethan-1-ol

Cat. No.: B6280098
CAS No.: 2243823-86-9
M. Wt: 128.2
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Description

2-(Pent-4-yn-1-yloxy)ethan-1-ol (C₇H₁₂O₂, molecular weight: 128.17 g/mol) is a bifunctional compound featuring an alkyne (C≡C) group at the terminal position of a pentyl chain and a hydroxyl group (-OH) on an ethan-1-ol backbone. This structure combines the reactivity of an alkyne with the hydrophilicity of an alcohol, making it a versatile intermediate in organic synthesis, particularly for click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

CAS No.

2243823-86-9

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pent-4-yn-1-yloxy)ethan-1-ol typically involves the reaction of 4-pentyn-1-ol with ethylene oxide. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the opening of the ethylene oxide ring and the subsequent formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pent-4-yn-1-yloxy)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The alkyne group can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of pent-4-ynoic acid or pent-4-ynal.

    Reduction: Formation of pent-4-en-1-ol or pentan-1-ol.

    Substitution: Formation of 2-(pent-4-yn-1-yloxy)ethyl chloride or 2-(pent-4-yn-1-yloxy)ethylamine.

Scientific Research Applications

2-(pent-4-yn-1-yloxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(pent-4-yn-1-yloxy)ethan-1-ol depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its alkyne and hydroxyl groups. These interactions can lead to changes in the activity or function of the target molecule, thereby exerting the desired effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (C₇H₁₂O₃, MW: 144.17 g/mol)

  • Structure : Contains a propargyl (C≡CH) ether linked via a diethylene glycol chain.
  • Reactivity : The shorter propargyl chain and ether-oxygen enhance solubility in polar solvents, while the terminal alkyne enables click chemistry. However, the additional ether oxygen may reduce thermal stability compared to the pent-4-yn-1-yl analog .
  • Applications : Used as a building block in polymer chemistry and drug conjugate synthesis .

2-(Hexadecyloxy)ethan-1-ol (C₁₈H₃₈O₂, MW: 286.50 g/mol)

  • Structure : Features a long alkyl chain (C16) ether-linked to ethan-1-ol.
  • Physical Properties : Hydrophobic due to the hexadecyl group, leading to higher melting points and viscosity. Used in aviation lubricants, contrasting with the hydrophilic, reactive nature of the alkyne-containing target compound .

2-(2-Azidoethoxy)ethan-1-ol (C₄H₉N₃O₂, MW: 131.13 g/mol)

  • Structure : Azide (-N₃) group replaces the alkyne, enabling inverse electron-demand Diels-Alder reactions.
  • Applications : Primarily employed in bioconjugation and labeling, complementary to the alkyne’s role in CuAAC .
Structural Analogues with Aromatic or Heterocyclic Substituents

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (C₉H₁₁BrO₂, MW: 231.09 g/mol)

  • Structure : Aromatic ring with electron-withdrawing bromine and methoxy groups.
  • Reactivity : The aryl group stabilizes intermediates in electrophilic substitution, diverging from the alkyne’s radical or cycloaddition reactivity. Used in pharmaceutical metabolite synthesis .

2.2.2 2-[(4-Aminophenyl)methoxy]ethan-1-ol (C₉H₁₃NO₂, MW: 167.21 g/mol)

  • Structure : Aromatic amine substituent enhances hydrogen-bonding capacity.
  • Applications: Potential use in dye or polymer industries, contrasting with the alkyne’s role in modular synthesis .

Research Findings and Trends

  • Click Chemistry Utility: The terminal alkyne in 2-(pent-4-yn-1-yloxy)ethan-1-ol facilitates efficient CuAAC, as demonstrated in related compounds (e.g., FPyKYNE in ). This reactivity is critical for constructing bioconjugates and nanomaterials .
  • Thermal Stability : Alkyne-containing ethers generally exhibit lower thermal stability than saturated analogs, necessitating controlled storage conditions .
  • Synthetic Flexibility: The compound’s modular design allows derivatization into fluorophores or pharmacophores, as seen in diazirine- and azide-functionalized ethanols .

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